Benzylideneaminoguanidine

説明

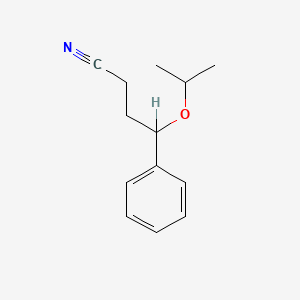

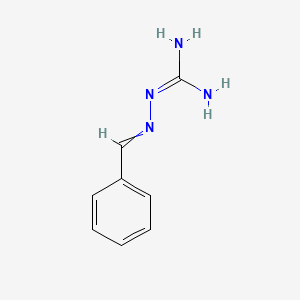

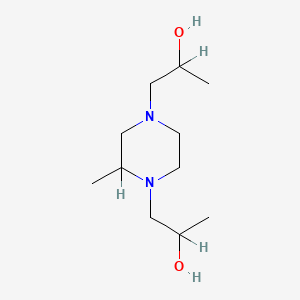

Benzylideneaminoguanidine, also known as 2-(benzylideneamino)guanidine or benzaldehyde guanylhydrazone, is a compound with the molecular formula C8H10N4 . It has a molecular weight of 162.19 g/mol .

Synthesis Analysis

Benzylideneaminoguanidine can be synthesized by reacting benzaldehyde with aminoguanidine . Another method involves heating a mixture of benzylhydrazone and S-methylthiuronium sulfate in water .Molecular Structure Analysis

The molecular structure of Benzylideneaminoguanidine includes a benzylidene group attached to an aminoguanidine . The InChI representation of the molecule isInChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H, (H4,9,10,12) . The Canonical SMILES representation is C1=CC=C(C=C1)C=NN=C(N)N . Chemical Reactions Analysis

The reduction of Benzylideneaminoguanidine involves two reductions with different mechanisms . The pH-dependence of the half-wave potential indicates the beginning of a second protonation in acids following the formation of a carbanion .Physical And Chemical Properties Analysis

Benzylideneaminoguanidine has a molecular weight of 162.19 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 2, and a Rotatable Bond Count of 2 . It has an Exact Mass of 162.090546336 g/mol and a Monoisotopic Mass of 162.090546336 g/mol . The Topological Polar Surface Area is 76.8 Ų .科学的研究の応用

Electrochemical Analysis

Benzylideneaminoguanidine: has been studied in the context of polarography , an electrochemical method where the compound is reduced at a dropping mercury electrode . This reduction is pH-dependent and involves the consumption of electrons, leading to the formation of guanidine and benzylamine. The process is influenced by surface-active substances due to adsorption, making it a subject of interest in analytical chemistry for understanding reaction mechanisms and designing sensitive analytical methods .

Antimicrobial Applications

Research has shown that derivatives of benzylideneaminoguanidine possess antimicrobial properties . These derivatives have been designed and tested against bacterial strains like Staphylococcus aureus and Escherichia coli, showing potent inhibitory activity . This opens up possibilities for developing new antibiotics and antimicrobial agents, particularly against drug-resistant strains.

Biosensing Technologies

The guanidinium group, to which benzylideneaminoguanidine is related, plays a significant role in biosensing . It’s used by proteins and enzymes to recognize and bind anions through ion pairing and hydrogen bonding . This property is harnessed in biosensors for detecting various biological and chemical substances, contributing to advancements in medical diagnostics and environmental monitoring.

Pharmacological Research

In pharmacology, benzylideneaminoguanidine-related compounds have been explored for their analgesic properties . They are part of studies looking into pain management, including the development of non-tricyclic antidepressants for conditions like migraine and neuropathic pain . Understanding the pharmacodynamics and pharmacokinetics of these compounds can lead to new therapeutic drugs.

Biotechnological Innovations

Benzylideneaminoguanidine and its analogs have been implicated in the synthesis of metal nanoparticles by microorganisms, which is a growing area of interest in biotechnology . These nanoparticles have applications in agriculture, medicine, and environmental remediation, offering a greener alternative to traditional synthesis methods.

作用機序

Mode of Action

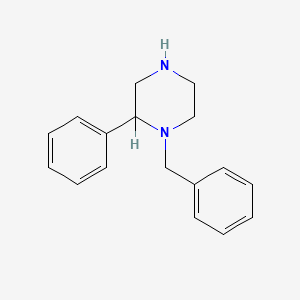

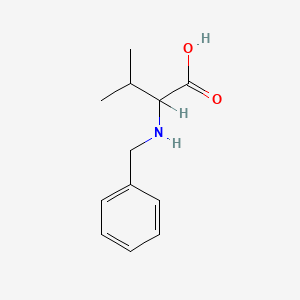

Benzylideneaminoguanidine (I) is reduced at the dropping mercury electrode in a pH-dependent wave . In acid solutions, reduction occurs with the consumption of 4 electrons per molecule, forming guanidine and benzylamine . This process involves the fission of the N-N bond at first, followed by the reduction of the C-N(2)-double-bond . In alkaline solutions, 2-(phenylmethyl)-hydrazine-carboximidamide (II) is formed by the consumption of 2 electrons per molecule .

特性

IUPAC Name |

2-(benzylideneamino)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPXUCYRKHVMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40275952 | |

| Record name | benzylideneaminoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzylideneaminoguanidine | |

CAS RN |

74187-86-3 | |

| Record name | benzylideneaminoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40275952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)